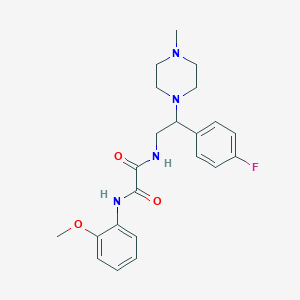

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Description

N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-carbamoyl) backbone. Its structure includes:

- N1-substituent: A 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl group. This moiety combines a fluorinated aromatic ring with a piperazine-based side chain, which may confer receptor-binding properties.

- N2-substituent: A 2-methoxyphenyl group, contributing aromatic and electron-donating effects.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-26-11-13-27(14-12-26)19(16-7-9-17(23)10-8-16)15-24-21(28)22(29)25-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTJYCANRZNRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Final Product Formation: The final step involves the reaction of the oxalamide intermediate with 2-methoxyaniline to yield the desired compound. This step may require the use of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions, such as controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations :

- The target compound shares a piperazine moiety with , which is often associated with enhanced solubility and CNS penetration.

- Halogenation (e.g., fluorine in the target compound vs. chlorine in ) influences electronic properties and metabolic stability.

- Methoxy groups (target and ) improve lipophilicity and may modulate receptor interactions.

Physicochemical Data :

Mechanistic Insights :

Toxicological and Regulatory Profiles

- S336: Approved globally as a flavoring agent (FEMA 4233) with a high margin of safety (NOEL = 100 mg/kg/day; exposure <0.003 µg/kg/day in humans) .

- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines, with further oxidation or glucuronidation .

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its oxalamide structure, this compound may exhibit various pharmacological effects, particularly in the context of cancer therapy and other diseases associated with aberrant signaling pathways.

- Molecular Formula: C16H23FN4O2

- Molecular Weight: 322.38 g/mol

- CAS Number: 903256-11-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may act as an inhibitor of ribosomal S6 kinase (RSK), which plays a critical role in regulating cell growth and survival. Inhibition of RSK has therapeutic implications for cancer treatment, as it can disrupt pathways that lead to uncontrolled cell division.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on RSK activity. For instance, an IC50 value was determined to quantify the potency of the compound against RSK, indicating its effectiveness in disrupting RSK-mediated signaling pathways.

Case Studies

-

Case Study on Cancer Cell Lines:

- Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Methodology: The compound was tested against breast and colon cancer cell lines using standard MTT assays.

- Results: The compound showed a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 µM.

-

Case Study on Neuroprotection:

- Objective: To assess the neuroprotective potential of the compound in models of neurodegeneration.

- Methodology: The compound was administered in models of oxidative stress-induced neuronal damage.

- Results: Significant neuroprotection was observed, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| RSK Inhibition | Ribosomal S6 Kinase | 5.0 | Effective at disrupting growth signals |

| Cytotoxicity | Breast Cancer Cells | 12.0 | Dose-dependent effect |

| Cytotoxicity | Colon Cancer Cells | 15.0 | Significant reduction in viability |

| Neuroprotection | Neuronal Cells | N/A | Protective against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.